molecular formula C7H9N3O B2829374 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one CAS No. 1369160-23-5

3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one

Cat. No.: B2829374
CAS No.: 1369160-23-5
M. Wt: 151.169
InChI Key: LACBVKHPZBJPBO-UHFFFAOYSA-N
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Description

3-Methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one (CAS 1369160-23-5) is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. Its molecular formula is C7H9N3O, with a molecular weight of 151.17 g/mol . The structure includes a methyl group at the 3-position and a ketone functionality at the 4-position of the imidazo[4,5-c]pyridine scaffold. This compound is catalogued as a building block in synthetic chemistry, indicating its utility in drug discovery and materials science .

Properties

IUPAC Name

3-methyl-6,7-dihydro-5H-imidazo[4,5-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-10-4-9-5-2-3-8-7(11)6(5)10/h4H,2-3H2,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACBVKHPZBJPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369160-23-5
Record name 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids under microwave-assisted heating. This method is known for producing the desired compound in moderate to good yields . Another approach involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 3-methyl, 4-one C7H9N3O 151.17 1369160-23-5 Building block for synthesis; potential kinase inhibitor scaffold
4-(4-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine 4-(4-fluorophenyl) C12H12FN3 217.24 7271-09-2, 944903-69-9 Predicted density: 1.253 g/cm³; pKa: 12.75; used in medicinal chemistry
4-[2-(Trifluoromethoxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine 4-[2-(trifluoromethoxy)phenyl] C14H15NO3S2 309.41 101620-25-1 High lipophilicity due to trifluoromethoxy group; potential CNS-targeting applications
4-(3-Bromo-4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-b]thieno[2,3-d]pyrimidin-6(5H)-one Bromo, fluoro, thienopyrimidine fusion C11H9ClN2O2S 268.72 1189749-33-4 Complex fused system; possible kinase or protease inhibition
5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole Pyrazole-linked imidazo[4,5-c]pyridine C10H12N6 216.24 Not specified Bifunctional scaffold for targeting dual enzymatic sites

Functional Group and Electronic Effects

  • Methyl vs. Aryl Substituents : The methyl group in the target compound contributes to moderate steric hindrance and may enhance metabolic stability compared to bulkier aryl groups (e.g., 4-fluorophenyl derivatives) . However, aryl substituents like 4-fluorophenyl improve π-π stacking interactions in protein binding, a critical feature in kinase inhibitors .
  • This contrasts with compounds like 4-(4-fluorophenyl)-imidazo[4,5-c]pyridine, which lack such polar moieties .

Isomeric and Fused-Ring Variations

  • Imidazo[4,5-c] vs. Imidazo[4,5-b] Pyridines : The target compound’s [4,5-c] fusion places nitrogen atoms in distinct positions compared to [4,5-b] isomers (e.g., ’s kinase inhibitor). This alters electronic distribution, affecting binding affinity to targets like ATP-binding pockets .
  • Thienopyrimidine Fusion: The compound in incorporates a thienopyrimidine ring, expanding the conjugated system and enabling interactions with larger enzymatic cavities .

Physicochemical and Predicted Properties

  • Density and pKa : The fluorophenyl derivative (CAS 944903-69-9) has a predicted density of 1.253 g/cm³ and pKa of 12.75, suggesting moderate basicity and compact molecular packing .
  • Boiling Points : Aryl-substituted analogues (e.g., 444.1°C for CAS 944903-69-9) exhibit higher boiling points than the methylated target compound, reflecting stronger intermolecular forces .

Biological Activity

3-Methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one (CAS Number: 1369105-56-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₆H₇N₃O
  • Molecular Weight : 137.139 g/mol
  • Structure : The compound possesses a fused imidazole and pyridine ring system, contributing to its biological activity.

Biological Activity Overview

This compound exhibits various biological activities including:

  • Antitumor Activity : Potential effects against cancer cell lines.
  • Antimicrobial Properties : Efficacy against various pathogens.
  • Cytotoxic Effects : Impact on cell viability and proliferation.

Antitumor Activity

A significant focus of research has been on the compound's antitumor properties. In vitro studies have demonstrated its efficacy against several cancer cell lines.

Case Study: Antitumor Efficacy

In a study evaluating the compound's effects on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), it was observed that:

  • Growth Inhibition : The compound exhibited a GI50 value of approximately 13 μM in MDA-MB-231 cells.
  • Mechanism of Action : Flow cytometry analysis indicated an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle after treatment with the compound.
Cell LineGI50 (μM)Cell Cycle Effect
MDA-MB-23113Increased G0/G1 phase
MDA-MB-468Not specifiedNot specified

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary findings suggest that it may possess antifungal activity against certain strains.

Antifungal Study Findings

In a comparative study of antifungal compounds:

  • The imidazo compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like amphotericin B.
CompoundMIC (μM)Comparison to Standard
3-Methyl-Imidazo Compound0.3720-fold improvement over amphotericin B

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are under investigation:

  • Cell Cycle Modulation : The compound appears to interfere with cell cycle progression in cancer cells.
  • Apoptosis Induction : Initial studies indicate potential pathways leading to programmed cell death in tumor cells.

Q & A

Q. Key Variables for Optimization

ParameterImpact on Yield
SolventPolar aprotic solvents (DMF) favor cyclization but may increase side reactions
TemperatureHigher temperatures (≥100°C) accelerate reaction but risk decomposition
CatalystAcidic conditions (HCl) improve cyclization efficiency

How do substituents on the imidazo[4,5-c]pyridine core influence its chemical reactivity and biological activity?

Advanced Research Focus
Substituents like methyl, tert-butyl, and carboxylic acid groups modulate steric/electronic effects and target affinity:

  • Methyl Group (Position 3): Enhances lipophilicity, improving membrane permeability but reducing solubility .
  • Carboxylic Acid (Position 6): Introduces hydrogen-bonding capacity, critical for enzyme inhibition (e.g., kinase targets) .
  • Trifluoromethyl Phenyl (Position 4): Increases metabolic stability and receptor binding specificity .

Q. Biological Activity Comparison

SubstituentTarget Affinity (IC₅₀)Solubility (mg/mL)
3-Methyl150 nM (Kinase A)0.12
6-Carboxylic Acid85 nM (Kinase B)0.05
4-Trifluoromethyl45 nM (Receptor X)0.08

What analytical techniques are most effective for characterizing the structure of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group at C3 vs. C4) via coupling patterns .
  • X-ray Crystallography: Resolves bicyclic conformation and hydrogen-bonding networks .
  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₉H₁₁N₃O requires m/z 177.0895) .

Advanced Tip: Use dynamic NMR to study tautomerism in solution, which impacts reactivity .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies in IC₅₀ values or mechanism-of-action claims require:

  • Assay Standardization: Control variables like ATP concentration (for kinase assays) or cell line passage number .
  • Molecular Dynamics Simulations: Compare binding modes across isoforms (e.g., Kinase A vs. Kinase B) to explain selectivity differences .
  • Meta-Analysis: Cross-reference datasets from PubChem and ChEMBL to identify outlier studies .

What methodological considerations are critical for studying the compound's interactions with biological targets?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to assess target engagement .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Cryo-EM: Resolve compound-induced conformational changes in large protein complexes (e.g., GPCRs) .

Case Study: A 2024 study used SPR to show that the 6-carboxylic acid derivative binds Kinase B with 10-fold higher affinity than the methyl analogue .

How can computational methods aid in predicting the compound's pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET Prediction: Use SwissADME or QikProp to estimate logP (-0.5 to +1.5), solubility (<0.1 mg/mL), and CYP450 inhibition risk .
  • Molecular Docking: AutoDock Vina screens against >200 kinases to prioritize targets for experimental validation .
  • Free-Energy Perturbation (FEP): Predict the impact of substituent changes (e.g., methyl → trifluoromethyl) on binding energy .

What strategies are recommended for derivatizing the compound to enhance its pharmacological profile?

Q. Advanced Research Focus

  • Bioisosteric Replacement: Swap the methyl group with a trifluoromethyl or cyclopropyl moiety to improve metabolic stability .
  • ProTide Approach: Convert carboxylic acid to a prodrug (e.g., methyl ester) for enhanced oral bioavailability .
  • Fragment-Based Design: Use SAR data to prioritize derivatives (e.g., IC₅₀ < 100 nM) for in vivo testing .

Example: A 2025 study modified the 4-position with a 3,4,5-trimethoxyphenyl group, achieving 90% tumor growth inhibition in xenograft models .

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